N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide

medicinal chemistry structure-activity relationship lead optimization

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide (CAS 941953-57-7) is a synthetic small molecule (molecular formula C25H24N2O2, molecular weight 384.5 g/mol) belonging to the class of N-substituted 3,4-dihydroquinolin-2(1H)-one (tetrahydroquinolin-2-one) acetamide derivatives. The compound features a 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline core linked via a 6-acetamido bridge to a meta-tolyl (m-tolyl) substituent.

Molecular Formula C25H24N2O2
Molecular Weight 384.479
CAS No. 941953-57-7
Cat. No. B2554549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide
CAS941953-57-7
Molecular FormulaC25H24N2O2
Molecular Weight384.479
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
InChIInChI=1S/C25H24N2O2/c1-18-6-5-9-20(14-18)15-24(28)26-22-11-12-23-21(16-22)10-13-25(29)27(23)17-19-7-3-2-4-8-19/h2-9,11-12,14,16H,10,13,15,17H2,1H3,(H,26,28)
InChIKeyYFAKNWYQMSIJGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide (CAS 941953-57-7): Structural Identity and Physicochemical Baseline for Procurement


N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide (CAS 941953-57-7) is a synthetic small molecule (molecular formula C25H24N2O2, molecular weight 384.5 g/mol) belonging to the class of N-substituted 3,4-dihydroquinolin-2(1H)-one (tetrahydroquinolin-2-one) acetamide derivatives . The compound features a 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline core linked via a 6-acetamido bridge to a meta-tolyl (m-tolyl) substituent. The scaffold shares structural homology with biologically characterized tetrahydroquinolin-2-one derivatives that have demonstrated antiproliferative activity against human cancer cell lines including nasopharyngeal (NPC-TW01), lung (H661), hepatoma (Hep3B), and gastric (MKN45) carcinomas, with certain analogs achieving sub-micromolar IC50 values [1]. However, no published primary research studies or patents reporting quantitative biological activity data for this specific compound (CAS 941953-57-7) have been identified in the peer-reviewed literature or patent databases as of the search date.

Why N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide Cannot Be Replaced by Generic In-Class Analogs


Within the 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl acetamide chemotype, relatively small structural modifications at the N-1, C-6 acetamido, and phenyl substituent positions can profoundly alter biological target engagement, potency, and selectivity [1]. Published structure-activity relationship (SAR) data on related tetrahydroquinolin-2-one scaffolds demonstrate that substituent identity and position are critical determinants of antiproliferative potency: for example, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide achieved an IC50 of 0.6 μM against NPC-TW01 cells, whereas close analogs in the same series differed by over 80-fold in potency across the same cell panel [1]. Consequently, generic substitution of CAS 941953-57-7 with another in-class tetrahydroquinolin-2-one acetamide—even one differing only by a single substituent—carries a high risk of non-equivalent biological activity, potentially invalidating screening results or structure-activity conclusions. The evidence supporting this differentiation is presented quantitatively below.

Quantitative Differentiation Evidence for N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide (CAS 941953-57-7) vs. Closest Analogs


Structural Differentiation: m-Tolyl Substituent vs. Unsubstituted Acetamide Analog

CAS 941953-57-7 contains a 2-(m-tolyl)acetamide side chain at the 6-position of the tetrahydroquinolin-2-one core, distinguishing it from the unsubstituted acetamide analog N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 950464-27-4). The m-tolyl group introduces a meta-methylphenyl moiety that increases hydrophobicity and provides additional π-stacking and van der Waals interaction potential. Published SAR on the related tetrahydroquinolin-2-one scaffold demonstrates that substituent variation at the acetamide position can shift antiproliferative IC50 values by >80-fold across human cancer cell lines (e.g., NPC-TW01 IC50 values ranging from 0.6 μM to >50 μM within a single analog series) [1]. While direct comparative biological data for these two specific compounds are not available in the published literature, the well-characterized SAR of the chemotype supports the expectation that the m-tolyl substitution will confer quantitatively distinct target binding and cellular activity relative to the unsubstituted acetamide.

medicinal chemistry structure-activity relationship lead optimization

Differentiation from 6-Oxyacetamide Linked Analogs: Amide vs. Ether Linkage at the 6-Position

The target compound connects the 2-(m-tolyl)acetamide group to the tetrahydroquinolin-2-one core via a direct amide (NH–CO) linkage at the 6-position. This contrasts with the most potent published analog in the series, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (compound 18 in the reference study), which employs an ether (O–CH2–CO) linkage and a naphthalen-2-yl terminal group, achieving an IC50 of 0.6 μM against NPC-TW01 nasopharyngeal carcinoma cells with no detectable cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM (selectivity index >83) [1]. The amide linkage in CAS 941953-57-7 is expected to exhibit different conformational preferences, hydrogen-bonding capacity, and metabolic stability compared to the ether linkage, potentially leading to altered target selectivity and pharmacokinetic behavior.

chemical biology target engagement probe development

Physicochemical Differentiation: Calculated Lipophilicity and Drug-Likeness vs. In-Class Comparators

The target compound has a calculated LogP of 4.7155 and a topological polar surface area (TPSA) of 38.9 Ų, as reported by chemical supplier databases . These values situate CAS 941953-57-7 in a more lipophilic region of chemical space compared to the simpler N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 950464-27-4; molecular weight 294.35, expected lower LogP). For comparison, the class-representative antiproliferative compound 18 (N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide) demonstrated that higher lipophilicity within this scaffold is not uniformly correlated with improved potency—some analogs with intermediate LogP values showed superior selectivity profiles [1]. The TPSA of 38.9 Ų is well below the typical threshold of 140 Ų for oral bioavailability prediction, suggesting favorable membrane permeability potential, though this must be verified experimentally.

ADME prediction drug-likeness hit-to-lead

Scaffold-Level Validity: Tetrahydroquinolin-2-one Core as a Privileged Structure for Antiproliferative Activity

The 3,4-dihydroquinolin-2(1H)-one (tetrahydroquinolin-2-one) core shared by CAS 941953-57-7 has been independently validated in multiple published studies as a productive scaffold for antiproliferative drug discovery. In the Chen et al. 2012 study, the most active compound (18) achieved an IC50 of 0.6 μM against NPC-TW01 cells with cell-cycle analysis revealing S-phase accumulation, indicating a mechanism involving inhibition of cell division [1]. A separate study on tetrahydroquinolin-2(1H)-one derivatives identified compound 11k with an IC50 of 4.9 μM against PANC-1 pancreatic cancer cells under nutrient-deprived conditions, with in vivo tumor growth suppression [2]. Furthermore, 3,4-dihydroquinolin-2(1H)-one derivatives have demonstrated sub-micromolar histamine H3 receptor antagonism (IC50 values of 0.12–0.52 μM) with antiseizure efficacy [3]. The target compound's 6-acetamido substitution pattern, differing from the 6-oxyacetamide linkage in compound 18 and the substitution patterns in compounds from the autophagy-targeting and H3R antagonist series, positions it to potentially interrogate distinct biological targets within this privileged scaffold space.

cancer biology antiproliferative screening scaffold repurposing

Recommended Application Scenarios for N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide (CAS 941953-57-7)


Chemical Probe for Expanding Tetrahydroquinolin-2-one SAR in Oncology Screening Cascades

CAS 941953-57-7 can be deployed as a structurally distinct member of a tetrahydroquinolin-2-one focused library in antiproliferative screening cascades. The compound's 1-benzyl substitution, 6-acetamido linkage, and m-tolyl terminal group represent a substitution pattern not evaluated in the published Chen et al. 2012 study (where the most active compound demonstrated NPC-TW01 IC50 = 0.6 μM with >83-fold selectivity over PBMCs [1]). Including this compound in a screening panel enables direct head-to-head potency and selectivity comparisons with the published ether-linked analogs under identical assay conditions, generating new SAR data for the 6-acetamido sub-series. Researchers should prioritize NPC-TW01, H661, Hep3B, A498, and MKN45 cell lines for initial profiling to maintain cross-study comparability with the published dataset [1].

Physicochemical Probe for Evaluating Lipophilicity-Potency Trade-offs in Lead Optimization

With a calculated LogP of 4.7155 and TPSA of 38.9 Ų , CAS 941953-57-7 occupies a distinct region of lipophilicity space relative to simpler tetrahydroquinolin-2-one acetamides. This compound is well-suited as a tool for systematically evaluating the impact of lipophilicity on antiproliferative potency, off-target activity, and ADME properties within the scaffold. By comparing its cellular activity and pharmacokinetic profile against analogs with lower LogP (e.g., unsubstituted acetamide CAS 950464-27-4) and the ether-linked compound 18 (Chen et al. 2012 [1]), medicinal chemistry teams can derive quantitative LogP-activity and LogP-toxicity relationships. The near-Rule-of-5 LogP value (≤5 threshold satisfied but approached) makes this compound particularly informative for assessing whether high lipophilicity within this chemotype is beneficial or detrimental to developability.

Kinase and Nuclear Receptor Profiling Based on Scaffold Privilege

The tetrahydroquinolin-2-one core has demonstrated activity across multiple target classes beyond antiproliferative agents, including histamine H3 receptor antagonism (sub-micromolar IC50 values of 0.12–0.52 μM [2]) and autophagy modulation (PANC-1 IC50 = 4.9 μM with in vivo tumor suppression [3]). CAS 941953-57-7, with its unique 6-acetamido-m-tolyl substitution pattern, is an appropriate candidate for broad-panel kinase profiling and nuclear receptor screening. The compound's structural features—particularly the benzyl group at N-1 (providing aromatic stacking) and the m-tolyl acetamide (providing hydrophobic contacts)—are consistent with ATP-competitive kinase inhibitor pharmacophores and nuclear receptor ligand binding motifs. Procurement for these profiling applications should be paired with the benzamide analog (CAS 954683-87-5) and the 4-fluorophenyl acetamide analog as comparators to map substitution-dependent selectivity fingerprints.

Negative Control or Orthogonal Probe for Tetrahydroquinolin-2-one Target Deconvolution Studies

In target identification and mechanism-of-action studies for active tetrahydroquinolin-2-one hits, CAS 941953-57-7 can serve as a structurally matched but potentially differentially active probe. If the compound shows reduced or absent activity against a target engaged by ether-linked analogs (e.g., the target of compound 18 from Chen et al. 2012 [1]), it becomes a valuable selectivity control for chemical proteomics (e.g., affinity chromatography, photoaffinity labeling) or cellular thermal shift assays (CETSA). The amide linkage and m-tolyl group provide sufficient structural similarity for target engagement comparison while differing enough to potentially discriminate between on-target and off-target binding events. This application is particularly relevant given that compound 18 demonstrated cell-line-selective antiproliferative activity (active against NPC-TW01 but non-toxic to PBMCs up to 50 μM [1]), suggesting a defined but not fully characterized target profile that would benefit from orthogonal chemical probe validation.

Quote Request

Request a Quote for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.